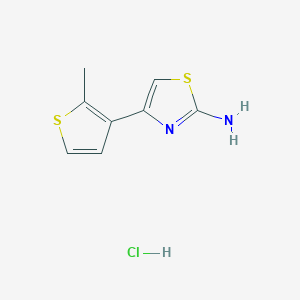
4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Thiazole derivatives, including those similar to "4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride," are pivotal in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the production of a variety of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, through reactions involving active methylenes (Shibuya, 1984).
Corrosion Inhibition
Kaya et al. (2016) and Farahati et al. (2019) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives on metals like iron and copper. Their studies, involving density functional theory (DFT) calculations and molecular dynamics simulations, revealed that these compounds could serve as effective corrosion inhibitors, highlighting their potential in industrial applications (Kaya et al., 2016); (Farahati et al., 2019).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives was highlighted by Kubba and Rahim (2018), who synthesized new thiazole compounds and evaluated their activity against various bacterial and fungal strains. Their findings suggest that these derivatives possess significant antibacterial and antifungal properties, offering a basis for developing new antimicrobial agents (Kubba & Rahim, 2018).
Theoretical and Computational Studies
Adeel et al. (2017) conducted a comprehensive theoretical study on aminothiazole derivatives, employing DFT to analyze their electronic, spectroscopic, and structural properties. Their research provides insights into the molecular behavior of these compounds, contributing to the understanding of their chemical reactivity and biological activities (Adeel et al., 2017).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole compounds are known to activate or stop the biochemical pathways and enzymes, or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds are known to behave unpredictably when entering physiological systems, resetting the system differently .
Action Environment
It’s worth noting that the properties of thiazole compounds can be influenced by the environment in which they are present .
Análisis Bioquímico
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to have potent inhibitory effects .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to have potent inhibitory effects .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Transport and Distribution
Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
4-(2-methylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c1-5-6(2-3-11-5)7-4-12-8(9)10-7;/h2-4H,1H3,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSOTNXVUBRVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)
![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)
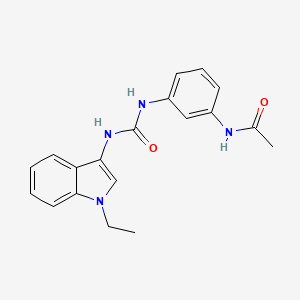
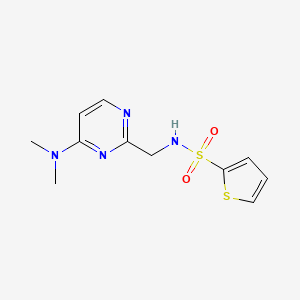
![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)
![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)
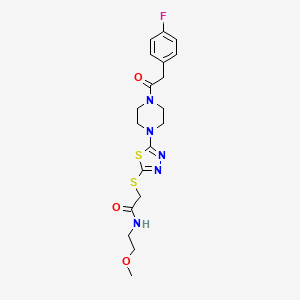
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)
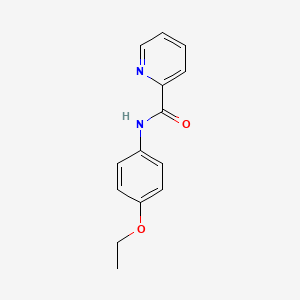

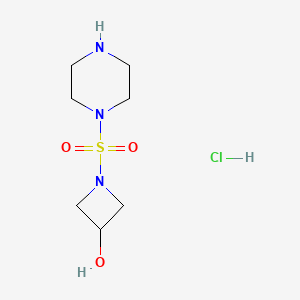
![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)